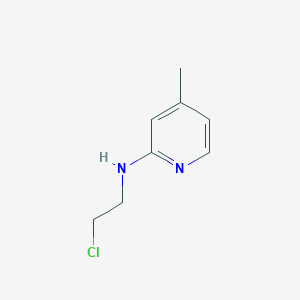
N-(2-chloroethyl)-4-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroethyl)-4-methylpyridin-2-amine, also known as CEM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CEM is a pyridine derivative that is structurally similar to other compounds that have been used in cancer treatment. In
Mécanisme D'action
The mechanism of action of N-(2-chloroethyl)-4-methylpyridin-2-amine is not fully understood. However, it is believed to act through the inhibition of DNA synthesis and cell division. N-(2-chloroethyl)-4-methylpyridin-2-amine has also been shown to induce apoptosis in cancer cells. Additionally, N-(2-chloroethyl)-4-methylpyridin-2-amine has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(2-chloroethyl)-4-methylpyridin-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-chloroethyl)-4-methylpyridin-2-amine has also been shown to have anti-inflammatory and analgesic effects. Additionally, N-(2-chloroethyl)-4-methylpyridin-2-amine has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-chloroethyl)-4-methylpyridin-2-amine in lab experiments is that it has been shown to have a high degree of selectivity for cancer cells. This means that it may be possible to use N-(2-chloroethyl)-4-methylpyridin-2-amine to target cancer cells while sparing healthy cells. However, one limitation of using N-(2-chloroethyl)-4-methylpyridin-2-amine in lab experiments is that it is not yet clear what the optimal dosage and treatment regimen would be.
Orientations Futures
There are a number of future directions for research on N-(2-chloroethyl)-4-methylpyridin-2-amine. One area of research is to further explore its potential use in cancer treatment. This could involve studying its effects on different types of cancer cells and exploring potential combination therapies. Another area of research is to explore its potential use in the treatment of neurological disorders. This could involve studying its effects in animal models of these disorders and exploring potential mechanisms of action. Additionally, future research could focus on optimizing the dosage and treatment regimen for N-(2-chloroethyl)-4-methylpyridin-2-amine.
Méthodes De Synthèse
N-(2-chloroethyl)-4-methylpyridin-2-amine can be synthesized through a multi-step process that involves the reaction of 2-chloroethylamine with 4-methylpyridine-2-carboxylic acid. The resulting product is then purified through recrystallization. The synthesis of N-(2-chloroethyl)-4-methylpyridin-2-amine has been described in detail in various scientific publications.
Applications De Recherche Scientifique
N-(2-chloroethyl)-4-methylpyridin-2-amine has been studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on cancer cells in vitro and in vivo. N-(2-chloroethyl)-4-methylpyridin-2-amine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-chloroethyl)-4-methylpyridin-2-amine has been studied for its potential use in the treatment of inflammation and pain.
Propriétés
IUPAC Name |
N-(2-chloroethyl)-4-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-7-2-4-10-8(6-7)11-5-3-9/h2,4,6H,3,5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOPKKYRQTWGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 64984930 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2692935.png)

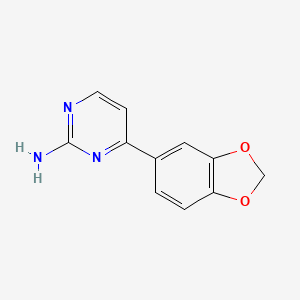
![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)

![Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2692945.png)
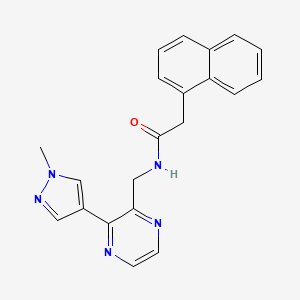
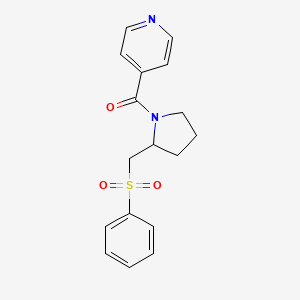
![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)
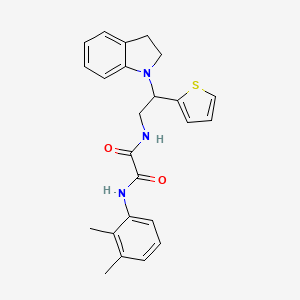
![Ethyl 2-[[7-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2692951.png)
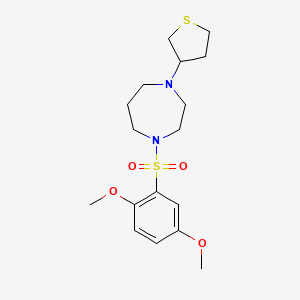
![3-(10-Fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2692954.png)